molecular formula C7H11Br B14738969 3-Bromo-2,4-dimethylpenta-1,3-diene CAS No. 4773-87-9

3-Bromo-2,4-dimethylpenta-1,3-diene

Cat. No.: B14738969
CAS No.: 4773-87-9
M. Wt: 175.07 g/mol
InChI Key: XANSLPQJNKUKGT-UHFFFAOYSA-N
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Description

3-Bromo-2,4-dimethylpenta-1,3-diene is an organic compound with the molecular formula C7H11Br It is a brominated derivative of penta-1,3-diene, characterized by the presence of two methyl groups at the 2nd and 4th positions and a bromine atom at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,4-dimethylpenta-1,3-diene typically involves the bromination of 2,4-dimethylpenta-1,3-diene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used for this purpose include bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to prevent over-bromination and to achieve high yields.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and minimizes the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,4-dimethylpenta-1,3-diene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different substituted derivatives.

    Addition Reactions: The double bonds in the compound can participate in electrophilic addition reactions, forming new compounds with added functional groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

Common Reagents and Conditions

    Substitution Reactions: Typical reagents include nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Addition Reactions: Reagents such as hydrogen bromide (HBr) or sulfuric acid (H2SO4) can be used under controlled conditions to achieve selective addition.

    Oxidation Reactions: Oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly employed.

Major Products Formed

    Substitution Reactions: Formation of various substituted penta-1,3-diene derivatives.

    Addition Reactions: Formation of dibromo or other addition products.

    Oxidation Reactions: Formation of epoxides or other oxygenated compounds.

Scientific Research Applications

3-Bromo-2,4-dimethylpenta-1,3-diene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-2,4-dimethylpenta-1,3-diene involves its interaction with various molecular targets and pathways. The bromine atom and the conjugated diene system play crucial roles in its reactivity. The compound can undergo electrophilic addition reactions, where the double bonds react with electrophiles, leading to the formation of new products. The presence of the bromine atom also makes it a good leaving group in substitution reactions, facilitating the formation of substituted derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-2,4-dimethylpenta-1,3-diene
  • 3-Chloro-2,4-dimethylpenta-1,3-diene
  • 3-Iodo-2,4-dimethylpenta-1,3-diene

Comparison

Compared to its analogs, 3-Bromo-2,4-dimethylpenta-1,3-diene is unique due to the specific positioning of the bromine atom, which influences its reactivity and the types of reactions it can undergo. The presence of the bromine atom at the 3rd position makes it more reactive in substitution reactions compared to its chloro and iodo counterparts. Additionally, the methyl groups at the 2nd and 4th positions provide steric hindrance, affecting the compound’s overall reactivity and stability.

Properties

CAS No.

4773-87-9

Molecular Formula

C7H11Br

Molecular Weight

175.07 g/mol

IUPAC Name

3-bromo-2,4-dimethylpenta-1,3-diene

InChI

InChI=1S/C7H11Br/c1-5(2)7(8)6(3)4/h1H2,2-4H3

InChI Key

XANSLPQJNKUKGT-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C(=C)C)Br)C

Origin of Product

United States

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